Vendor-Assured Purity ≥98% vs. Typical Analog Purity Specifications of 95–97%
N-(4-Bromophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide is supplied at a certified purity of ≥98% . By comparison, closely related analogs such as N-(4-methoxyphenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide and N-(2,5-dichlorophenyl)-2-[4-(morpholine-4-carbonyl)piperazin-1-yl]acetamide are commonly offered at lower purity thresholds of 95% or 97% by various vendors . This higher baseline purity reduces the need for additional purification steps prior to use in sensitive biochemical or cell-based assays.
| Evidence Dimension | Commercial purity specification (HPLC) |
|---|---|
| Target Compound Data | ≥98% (HPLC) |
| Comparator Or Baseline | N-(4-methoxyphenyl) analog: typically 95–97%; N-(2,5-dichlorophenyl) analog: 97% |
| Quantified Difference | 1–3 percentage-point higher purity floor for the 4-bromophenyl derivative |
| Conditions | As reported by commercial vendors; inter-laboratory HPLC methods may vary |
Why This Matters
Higher certified purity minimizes batch-to-batch variability and reduces the risk of confounding biological activity arising from impurities, which is critical when establishing SAR datasets or performing quantitative biochemical assays.
